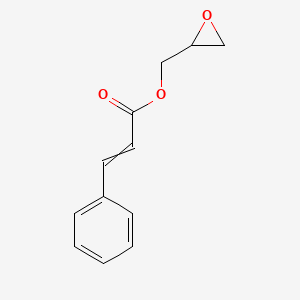

Glycidyl Cinnamate

Description

Contextualization of Glycidyl (B131873) Cinnamate (B1238496) within Organic and Polymer Chemistry

In the realm of organic chemistry, glycidyl cinnamate serves as a versatile synthon. The epoxide ring is susceptible to nucleophilic attack, enabling a variety of ring-opening reactions, while the cinnamate group, an ester of cinnamic acid, can undergo reactions typical of α,β-unsaturated esters. From a polymer chemistry perspective, glycidyl cinnamate is primarily utilized as a functional monomer. google.com The glycidyl group facilitates polymerization through anionic or cationic ring-opening polymerization (AROP or CROP), leading to the formation of polyether backbones. This method is a cornerstone for producing polymers with well-defined structures and molecular weights. acs.org

The incorporation of glycidyl cinnamate into polymer chains imparts specific functionalities. The pendant cinnamate groups can undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light, leading to crosslinking. nanoient.org This photocrosslinking capability is a key feature that allows for the transformation of soluble linear polymers into insoluble, stable networks. The ability to combine polymerization of the epoxide with post-functionalization of the cinnamate group offers a powerful tool for creating complex and responsive polymer architectures. acs.orgmdpi.com

Research Significance of Epoxide and Cinnamate Functionalities in Molecular Design

The dual functionality of glycidyl cinnamate is central to its importance in molecular design. Each functional group offers a distinct pathway for chemical modification and material fabrication.

Epoxide (Glycidyl) Functionality: The three-membered epoxide ring is highly strained and can be readily opened by various initiators, including alcohols, in the presence of a catalyst. acs.org This process, known as ring-opening polymerization, is a controlled method for synthesizing linear polyethers. acs.orgcolab.ws The "living" nature of certain AROP systems allows for the precise control of polymer molecular weight and the creation of complex architectures like block copolymers by sequential monomer addition. acs.org The resulting polyether backbone is often hydrophilic and biocompatible, making it suitable for biomedical applications. mdpi.comcolab.ws

Cinnamate Functionality: The cinnamate group is a well-known photosensitive moiety. nanoient.org Upon irradiation with UV light, typically around 280-320 nm, the double bond of the cinnamate group can undergo dimerization with a neighboring cinnamate group, forming a cyclobutane (B1203170) ring. nanoient.orgresearchgate.net When these groups are pendant on a polymer chain, this intermolecular reaction results in the crosslinking of the polymer chains. This process can transform a material from a soluble, processable state into a stable, insoluble network. This photo-reactivity is highly valuable in applications such as photoresists, negative-tone imaging, and the fabrication of stable nanoparticles and hydrogels. nanoient.orgmdpi.com The reaction is often reversible by irradiation with shorter wavelength UV light (<260 nm), which can cleave the cyclobutane rings, offering a pathway to photo-degradable or "smart" materials.

The combination of these two functionalities in a single monomer allows for a "one-pot" or sequential approach to creating functional materials. Polymers can be synthesized via the epoxide group, and then their properties can be dramatically altered through light-induced crosslinking of the cinnamate groups.

Overview of Key Research Trajectories Involving Glycidyl Cinnamate

Research involving glycidyl cinnamate is primarily focused on leveraging its dual functionality to create novel polymers and materials. Key research directions include:

Synthesis of Functional Polyethers: A significant area of research is the homopolymerization of glycidyl cinnamate and its copolymerization with other epoxides, such as propylene (B89431) oxide, ethylene (B1197577) oxide, or other functional glycidyl ethers. acs.orguni-mainz.de Using techniques like anionic ring-opening polymerization, researchers can synthesize well-defined linear and hyperbranched polymers with pendant cinnamate groups. acs.orgcolab.ws These polymers serve as platforms for further modification or for direct use in applications requiring photocrosslinking.

Photocrosslinkable Polymers and Networks: Extensive research has been conducted on the photocrosslinking behavior of polymers containing glycidyl cinnamate. nanoient.orgresearchgate.net Studies investigate the efficiency of the crosslinking reaction in both solution and solid-state (thin films). nanoient.org This research is fundamental for applications in photolithography, where the crosslinking induces a change in solubility, allowing for the creation of patterned structures. The development of self-sensitized polymers, where the polymer itself absorbs the UV light effectively without needing an additional sensitizer (B1316253) molecule, is also an active area of investigation. acs.org

Development of Copolymers with Tailored Properties: Glycidyl cinnamate is frequently copolymerized with other monomers to fine-tune the properties of the resulting material. For example, copolymerization with ethylene oxide can modify the hydrophilicity and thermal properties of the polymer. acs.orgcolab.ws Statistical and block copolymers have been synthesized, allowing for the creation of materials with diverse thermal and mechanical properties. acs.org

Fabrication of Nanostructures: The photocrosslinking ability of glycidyl cinnamate-containing polymers is utilized to create stable nanostructures. For instance, block copolymers containing a poly(glycidyl cinnamate) segment can self-assemble into micelles in a selective solvent. Subsequent UV irradiation can then crosslink the core of the micelles, forming stable nanoparticles. mdpi.com These nanoparticles have potential applications in drug delivery and nanotechnology.

The table below summarizes the key polymerization methods and resulting architectures investigated in contemporary research.

| Polymerization Method | Monomers | Resulting Polymer Architecture | Key Feature | Research Focus |

| Anionic Ring-Opening Polymerization (AROP) | Glycidyl Cinnamate (GC) | Homopolymer (Poly(GC)) | Pendant photocrosslinkable groups | Synthesis of functional polyethers |

| AROP | GC, Propylene Oxide (PO), Ethylene Oxide (EO) | Statistical or Block Copolymers | Tunable properties (thermal, solubility) | Creating materials with tailored characteristics |

| AROP | GC, Cyclic Anhydrides | Alternating Copolymers | Polyester (B1180765) backbone | Expanding the range of polymer backbones |

| UV Irradiation | Polymers with pendant cinnamate groups | Crosslinked Network | Insoluble, stable material | Photolithography, stable nanoparticles, hydrogels |

The following table details research findings on the copolymerization of glycidyl cinnamate (GC).

| Co-monomer | Polymerization Technique | Resulting Polymer | Key Finding |

| Propylene Oxide | Anionic Ring-Opening Polymerization | Statistical Copolyether | Controlled incorporation of cinnamate functionality along a polyether chain. |

| Ethylene Oxide | Anionic Ring-Opening Polymerization | Block Copolymer | Creation of amphiphilic block copolymers capable of forming micelles. acs.org |

| Glycidyl Methacrylate (B99206) | Addition Reaction (post-polymerization) | Graft Copolymer | Synthesis of photosensitive polymers by reacting poly(glycidyl methacrylate) with cinnamate derivatives. acs.org |

| Cyclic Anhydrides | Anionic Ring-Opening Copolymerization | Alternating Copolyester | Perfectly alternating structure achieved, combining ester and ether linkages in the backbone. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

oxiran-2-ylmethyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C12H12O3/c13-12(15-9-11-8-14-11)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2 |

InChI Key |

JUVGLPRIQOJMIR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Glycidyl Cinnamate Production

Classical Esterification Routes for Cinnamate (B1238496) Esters Precursors

The formation of the cinnamate ester is a critical first step. Two primary classical methods are widely utilized: Fischer esterification and acid chloride acylation.

Fischer Esterification Approaches

Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgnumberanalytics.com In the context of glycidyl (B131873) cinnamate synthesis, this would typically involve the reaction of cinnamic acid with glycidol (B123203). The reaction is reversible and requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. wikipedia.orgmdpi.combyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. numberanalytics.comapsu.edu To drive the equilibrium towards the ester product, it is common practice to either use an excess of one of the reactants or to remove the water byproduct as it is formed, often through methods like Dean-Stark distillation. wikipedia.orgbyjus.com

The general mechanism proceeds through several key steps:

Protonation of the carbonyl group of the carboxylic acid by the acid catalyst. wikipedia.orgnumberanalytics.com

Nucleophilic attack of the alcohol on the protonated carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.comapsu.edu

A series of proton transfers results in the formation of a good leaving group (water). numberanalytics.comapsu.edu

Elimination of water and subsequent deprotonation yields the final ester. wikipedia.org

While effective, the requirement of strong acids and often elevated temperatures can be a drawback for sensitive substrates.

| Catalyst | Typical Reaction Conditions | Key Features |

| Sulfuric Acid (H₂SO₄) | Refluxing with excess alcohol or removal of water | Strong acid catalyst, readily available, promotes high conversion. wikipedia.orgnumberanalytics.com |

| p-Toluenesulfonic Acid (TsOH) | Similar to H₂SO₄, often used in non-polar solvents like toluene (B28343) to facilitate water removal. | Solid, less corrosive than H₂SO₄, effective catalyst. wikipedia.org |

| Lewis Acids (e.g., Sc(OTf)₃) | Milder conditions may be possible. | Can offer alternative reactivity and selectivity. wikipedia.org |

Acid Chloride Acylation Strategies

An alternative and often more rapid method for ester synthesis involves the use of cinnamoyl chloride, the acid chloride derivative of cinnamic acid. Cinnamoyl chloride is a more reactive acylating agent than cinnamic acid itself. It is typically prepared by treating cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). nii.ac.jpoc-praktikum.deoc-praktikum.de The reaction with thionyl chloride is particularly common, yielding cinnamoyl chloride along with gaseous byproducts (SO₂ and HCl), which can be easily removed. oc-praktikum.de One documented procedure involves reacting trans-cinnamic acid with thionyl chloride, initially at a controlled temperature of 50°C and then for an extended period at 80°C, to achieve a good yield of the crude acid chloride. oc-praktikum.de Another approach utilizes silicon tetrachloride as the chlorinating agent, reacting with cinnamic acid at 60-70°C. google.com

Once formed, cinnamoyl chloride readily reacts with an alcohol, in this case, glycidol, in the presence of a base to neutralize the HCl generated during the reaction. nih.gov This method is often preferred for its high yields and faster reaction times compared to Fischer esterification. The reaction of cinnamoyl chloride with glycidol is a key step in producing the precursor for photosensitive polymers. nanoient.org

| Chlorinating Agent | Reaction Conditions for Cinnamoyl Chloride Synthesis | Notes |

| Thionyl Chloride (SOCl₂) | Heating cinnamic acid with SOCl₂ (e.g., 50-80°C) | Common and effective, gaseous byproducts are easily removed. nii.ac.jpoc-praktikum.de |

| Phosphorus Pentachloride (PCl₅) | Reaction with cinnamic acid | Another classical method for acid chloride formation. nii.ac.jp |

| Phosphorus Trichloride (PCl₃) | Reaction with cinnamic acid | A viable, though less common, alternative to SOCl₂ and PCl₅. nii.ac.jp |

| Silicon Tetrachloride (SiCl₄) | Reaction with cinnamic acid at 60-70°C | A method that utilizes a byproduct from other industrial processes. google.com |

Epoxidation Techniques for Allylic Alcohol Derivatives

The second crucial stage in synthesizing glycidyl cinnamate is the epoxidation of the double bond in the allyl group of the precursor, allyl cinnamate. Several methods exist for this transformation, ranging from classical peracid-mediated reactions to highly stereoselective catalytic systems.

Peracid-Mediated Epoxidation (e.g., m-CPBA)

The use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established method for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond, forming the epoxide in a syn addition. In the case of allylic alcohols, hydrogen bonding between the alcohol's hydroxyl group and the peracid can direct the epoxidation to one face of the double bond, influencing the stereochemical outcome. wikipedia.org This substrate-directed epoxidation often leads to high diastereoselectivity. mdpi.com However, the reactivity of the alkene can be reduced due to the electron-withdrawing nature of the nearby oxygen atom. wikipedia.org While m-CPBA is a versatile and widely used reagent, other peroxyacids like peracetic acid and perbenzoic acid can also be employed. An alternative approach involves using the m-chloroperoxybenzoate anion, generated from m-CPBA and a base, which acts as a nucleophilic epoxidizing agent for electron-deficient olefins. researchgate.net

Sharpless Epoxidation for Enantioselective Synthesis

For applications requiring high enantiopurity, the Sharpless asymmetric epoxidation is a powerful tool for the epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganicreactions.org Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, the reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgorganic-chemistry.org This method is renowned for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee). organicreactions.orgmdpi.com The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide, making the outcome predictable. The Sharpless epoxidation has been instrumental in the total synthesis of numerous complex natural products. wikipedia.org A significant advantage is the commercial availability and relatively low cost of the reactants. wikipedia.org The reaction's primary limitation is its substrate scope, which is largely confined to allylic alcohols. wikipedia.org

| Catalyst System | Oxidant | Key Features |

| Ti(OⁱPr)₄ / Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | Highly enantioselective (>90% ee), predictable stereochemistry based on DET enantiomer, applicable to primary and secondary allylic alcohols. wikipedia.orgorganicreactions.org |

Catalytic Oxidation Systems (e.g., Jacobsen-Katsuki Epoxidation)

The Jacobsen-Katsuki epoxidation offers a complementary approach to the Sharpless epoxidation, being particularly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes. wikipedia.orgorganic-chemistry.org This method employs a chiral manganese(III)-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgsynarchive.com The development of this reaction in the early 1990s by Eric Jacobsen and Tsutomu Katsuki provided a significant advancement in asymmetric catalysis. wikipedia.org The mechanism is believed to involve a manganese(V)-oxo intermediate that transfers an oxygen atom to the alkene. wikipedia.orgorganic-chemistry.org While highly effective for certain substrates, particularly conjugated cis-olefins, the mechanism can be complex, with possibilities of concerted, metallaoxetane, or radical pathways depending on the substrate and reaction conditions. wikipedia.orgorganic-chemistry.orgpitt.edu

| Catalyst | Typical Oxidant | Substrate Scope |

| Chiral Manganese(III)-salen complex | Sodium Hypochlorite (NaOCl) | Effective for enantioselective epoxidation of unfunctionalized alkyl- and aryl-substituted alkenes, particularly cis-olefins. wikipedia.orgorganic-chemistry.orgsynarchive.com |

Development of Green Chemistry Synthetic Pathways

The development of environmentally benign synthetic routes for glycidyl cinnamate production is a significant area of research, aligning with the principles of green chemistry to minimize hazardous substances and maximize efficiency.

Solvent-Free Reaction Methodologies

Solvent-free synthesis of glycidyl cinnamate offers substantial environmental benefits by eliminating volatile organic compounds (VOCs), which are often toxic and contribute to pollution. One notable approach involves the use of phase-transfer catalysis (PTC) for the esterification of a cinnamate salt with epichlorohydrin (B41342), where epichlorohydrin itself can act as both a reactant and the reaction medium, thus avoiding the need for an additional solvent. phasetransfercatalysis.com This method is praised for its adherence to green chemistry principles. phasetransfercatalysis.com However, the large excess of epichlorohydrin required can be a drawback. phasetransfercatalysis.com To further enhance the greenness of the process, researchers have explored using an inert solvent like toluene, which has a similar boiling point to epichlorohydrin, allowing for a minimal excess of the reactant. phasetransfercatalysis.com This modification could potentially streamline the process by enabling a two-step reaction in the same solvent, reducing unit operations and the need for high-boiling point solvents like DMSO. phasetransfercatalysis.com

Another strategy for solvent-free synthesis is the copolymerization of glycidyl cinnamate in molten states with various anhydrides, such as phthalic anhydride (B1165640) and succinic anhydride. researchgate.net This method avoids organic solvents like cyclohexanone. researchgate.net Additionally, microwave-assisted synthesis presents a rapid and solvent-free alternative for preparing related oligo(glycidyl ether)s, a technique that could potentially be adapted for glycidyl cinnamate production. acs.org

Utilization of Renewable Feedstocks

The synthesis of glycidyl cinnamate can be made more sustainable by utilizing renewable feedstocks. The cinnamate moiety is derived from cinnamic acid, which can be sourced from plants like cinnamon. mdpi.comresearchgate.net Cinnamic acid and its derivatives are considered valuable bio-based chemicals for polymer synthesis. researchgate.netnih.govacs.org The glycidyl group is typically derived from glycidol or its precursor, epichlorohydrin, which are conventionally produced from petroleum-based propylene (B89431). However, significant progress has been made in producing "bio-epichlorohydrin" from glycerol, a byproduct of biodiesel production. scribd.com Glycerol is an abundant and cost-effective renewable feedstock. scribd.com

Therefore, a greener synthetic pathway for glycidyl cinnamate can be envisaged by combining plant-derived cinnamic acid with bio-based glycidol or epichlorohydrin. This approach aligns with the goal of reducing reliance on fossil fuels and developing a bio-based economy. nih.gov The use of vegetable oils and other biomass sources to produce the necessary chemical precursors is a key strategy in sustainable polymer chemistry. researchgate.netnih.govacs.org

Process Optimization and Reaction Engineering Studies

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction parameters is a key aspect of chemical synthesis. For cinnamate esters, studies have systematically investigated the influence of various factors. In the biocatalytic synthesis of octyl cinnamate, Response Surface Methodology (RSM) was used to optimize reaction temperature, time, and ultrasonic power. mdpi.com The optimal conditions were found to be a temperature of 74.6 °C, a reaction time of 11.1 hours, and an ultrasonic power of 150 W, resulting in a molar conversion of 93.8%. mdpi.com

Similarly, for the enzymatic production of benzyl (B1604629) cinnamate, a Central Composite Rotational Design was employed to determine the optimal temperature and enzyme concentration. nih.gov The highest yield (97.6%) was achieved at 59 °C with a biocatalyst concentration of 4.4 mg/mL over 32 hours. nih.gov In conventional chemical synthesis, such as the Fischer esterification of trans-cinnamic acid to produce methyl cinnamate, optimization of catalyst loading and reaction time under both conventional heating and microwave irradiation has been shown to significantly improve yields. nsf.gov These optimization methodologies are directly applicable to the synthesis of glycidyl cinnamate to maximize product output and minimize waste.

Interactive Data Table: Optimization of Cinnamate Ester Synthesis

| Product | Catalyst | Method | Optimized Parameters | Yield/Conversion |

| Octyl Cinnamate | Novozym® 435 | Ultrasound & Vacuum | 74.6 °C, 11.1 h, 150 W | 93.8% Conversion mdpi.com |

| Benzyl Cinnamate | Lipase (B570770) NS 88011 | Enzymatic Esterification | 59 °C, 4.4 mg/mL, 32 h | 97.6% Yield nih.gov |

| Methyl Cinnamate | Sulfuric Acid | Microwave Irradiation | 110 °C, 2 min | 97% Yield nsf.gov |

| Methyl Cinnamate | pTSA | Microwave Irradiation | 110 °C, 2 min | 91% Yield nsf.gov |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.orgbeilstein-journals.org This technology is particularly well-suited for reaction discovery and optimization. rsc.org The synthesis of various esters has been successfully adapted to continuous flow systems. For instance, the synthesis of cinnamamides from methyl cinnamates was achieved with high efficiency in a continuous-flow microreactor, with a maximum conversion of 91.3% in about 40 minutes. dntb.gov.ua

A novel continuous flow stirred multiphase reactor has been developed for phase-transfer catalyzed reactions, such as the synthesis of guaiacol (B22219) glycidyl ether, a compound structurally related to glycidyl cinnamate. mdpi.com In this system, a 76% conversion and 85% selectivity were achieved in continuous mode, demonstrating the feasibility of continuously producing glycidyl ethers while reusing the catalyst phase. mdpi.com These examples highlight the significant potential for developing a continuous flow process for glycidyl cinnamate production, which could lead to more efficient, safer, and scalable manufacturing. beilstein-journals.orgresearchgate.net The integration of inline purification techniques, such as extractions and crystallizations, within a continuous flow setup could further streamline the production process. beilstein-journals.org

Reaction Chemistry and Mechanistic Investigations of Glycidyl Cinnamate

Epoxide Ring-Opening Reactions

The strained three-membered ring of the glycidyl (B131873) group is susceptible to nucleophilic attack, leading to ring-opening reactions. These transformations can be initiated by a variety of nucleophiles and can be catalyzed by either acids or bases. The specific pathway and resulting product structure are highly dependent on the reaction conditions and the nature of the nucleophile.

Nucleophilic Ring-Opening Mechanisms with Heteroatom Nucleophiles (e.g., amines, alcohols, thiols)

The reaction of glycidyl cinnamate (B1238496) with heteroatom nucleophiles such as amines, alcohols, and thiols typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism under neutral or basic conditions. libretexts.org In this pathway, the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted, terminal carbon atom of the glycidyl unit. libretexts.org

The reaction with primary or secondary amines, known as aminolysis, is a common method for the synthesis of β-amino alcohols. rsc.orgorganic-chemistry.orgresearchgate.net The nitrogen atom of the amine attacks the terminal carbon of the epoxide, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a solvent molecule or during workup, yields the final β-amino alcohol product. libretexts.org The general mechanism is illustrated with a primary amine (R-NH(_2)) as the nucleophile. The resulting product is a secondary amine and a secondary alcohol.

Similarly, alcohols (alcoholysis) and thiols (thiolysis) can act as nucleophiles to open the epoxide ring, forming β-alkoxy alcohols and β-thioether alcohols, respectively. ucdavis.educhemistrysteps.com These reactions are often catalyzed by a base, which deprotonates the alcohol or thiol to generate a more potent nucleophilic alkoxide (RO) or thiolate (RS) anion. The thiolate anion is generally a stronger nucleophile than the corresponding alkoxide. chemistrysteps.com

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amine (R-NH(_2)) | β-Amino alcohol | Neat or in a polar solvent, often with mild heating. rsc.orgorganic-chemistry.org |

| Alcohol (R-OH) | β-Alkoxy alcohol | Basic catalysis (e.g., NaOH, NaOR) to form the alkoxide. ucdavis.edu |

| Thiol (R-SH) | β-Thioether alcohol | Basic catalysis (e.g., NaSH, NaSR) to form the thiolate. chemistrysteps.com |

Acid-Catalyzed Ring-Opening Pathways

Under acidic conditions, the epoxide oxygen is first protonated by a Brønsted acid or coordinates to a Lewis acid. libretexts.orgviu.ca This activation makes the epoxide a much better electrophile and facilitates ring-opening by even weak nucleophiles. The protonated epoxide can be thought of as having significant carbocation character at the carbon atoms.

A key difference from the base-catalyzed mechanism is the regioselectivity of the nucleophilic attack. In the acid-catalyzed pathway, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. rsc.org This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state, which has considerable S(_N)1 character. libretexts.orgviu.ca For glycidyl cinnamate, this means the attack occurs at the internal (C2) carbon of the glycidyl unit.

Various acids can be employed to catalyze this reaction. Brønsted acids like anhydrous HX (e.g., HBr, HCl) or sulfuric acid are effective. libretexts.org Lewis acids such as boron trifluoride (BF(_3)), tin tetrachloride (SnCl(_4)), and metal triflates (e.g., Al(OTf)(_3), Bi(OTf)(_3)) are also powerful catalysts for this transformation, promoting ring-opening with a range of nucleophiles. researchgate.netnih.gov For instance, the hydrolysis of epoxides to form diols is efficiently catalyzed by acids. viu.calibretexts.org

| Catalyst Type | Nucleophile | General Observations |

| Brønsted Acid (e.g., H(_2)SO(_4)) | Water (H(_2)O) | Leads to the formation of a 1,2-diol. viu.ca |

| Lewis Acid (e.g., FeCl(_3), Al(OTf)(_3)) | Alcohols, Amines | Enhances the electrophilicity of the epoxide for reaction with weak nucleophiles. researchgate.netnih.gov |

| Fluorinated Alcohols (e.g., HFIP) | Weak Nucleophiles | Act as promoters through hydrogen bonding, activating the epoxide. arkat-usa.org |

Regioselectivity and Stereochemistry in Ring-Opening Processes

The regioselectivity of the epoxide ring-opening of glycidyl cinnamate is a critical aspect, primarily dictated by the reaction conditions.

Base-Catalyzed/Nucleophilic Conditions (S(_N)2-like): The nucleophile attacks the sterically less hindered terminal carbon (C3) of the glycidyl group. This is the standard pathway for strong nucleophiles in neutral or basic media. libretexts.org

Acid-Catalyzed Conditions (S(_N)1-like): The nucleophile attacks the more substituted internal carbon (C2). This carbon can better stabilize the developing positive charge in the transition state. rsc.org This pathway is favored in the presence of an acid catalyst.

The stereochemistry of the reaction is also well-defined. Both S(_N)1-like and S(_N)2 reactions proceed with an inversion of configuration at the carbon atom undergoing nucleophilic attack. lumenlearning.com Since the attack in an S(_N)2 reaction occurs from the backside relative to the C-O bond being broken, the stereocenter is inverted. libretexts.org In the acid-catalyzed reaction, although there is significant S(_N)1 character, the nucleophile still typically attacks from the side opposite to the bulky, protonated oxygen group, also resulting in an inversion of stereochemistry. This stereospecificity is crucial in the synthesis of chiral molecules from chiral epoxides. mdpi.com

| Condition | Mechanism Type | Site of Attack | Stereochemistry |

| Basic/Neutral | S(_N)2 | Less substituted carbon (C3) | Inversion of configuration |

| Acidic | S(_N)1-like | More substituted carbon (C2) | Inversion of configuration |

Intermolecular and Intramolecular Epoxide Reactivity

While the reactions discussed above are intermolecular (occurring between two separate molecules), it is also possible for glycidyl cinnamate derivatives to undergo intramolecular ring-opening if a suitable nucleophile is tethered to the same molecule. Intramolecular reactions, especially those forming five- or six-membered rings, are often kinetically and thermodynamically favored over their intermolecular counterparts. beilstein-journals.org

An example of this is the intramolecular cyclization of aryl glycidyl ethers, which are structurally related to glycidyl cinnamate. In the presence of a Lewis acid like FeCl(_3), the epoxide is activated, and a tethered electron-rich aromatic ring can act as an internal nucleophile, attacking the benzylic carbon of the epoxide to form a chromanol ring system. researchgate.netrsc.org For a hypothetical derivative of glycidyl cinnamate containing a suitably positioned nucleophilic group (e.g., a phenol (B47542) or an amine on a modified cinnamate moiety), a similar intramolecular cyclization could be envisioned, leading to the formation of a heterocyclic product. The efficiency of such a reaction would depend on the length and flexibility of the tether connecting the nucleophile and the epoxide.

C=C Double Bond Reactivity of the Cinnamate Moiety

The carbon-carbon double bond in the cinnamate portion of glycidyl cinnamate is electron-deficient due to conjugation with the carbonyl group of the ester. This makes it susceptible to addition reactions, particularly with nucleophiles (Michael addition) and radicals.

Radical Addition Reactions

The C=C double bond of the cinnamate ester can undergo radical addition reactions. These reactions are typically initiated by the decomposition of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), to generate free radicals. scite.ailibretexts.org

The mechanism involves a chain reaction with three main stages: initiation, propagation, and termination.

Initiation: The initiator (I) decomposes upon heating or irradiation to form radicals (R•). This radical then adds to the C=C double bond of the glycidyl cinnamate molecule. The addition occurs regioselectively at the β-carbon (the carbon further from the ester group) to generate a more stable α-carbon radical, which is stabilized by resonance with the adjacent phenyl ring and carbonyl group. clockss.org

Propagation: The newly formed radical can then react with another monomer molecule in a similar fashion, leading to the growth of a polymer chain. This process, known as free-radical polymerization, is a common method for producing polymers from cinnamate esters. scite.airesearchgate.netreading.ac.uk The reaction propagates by adding monomer units in a head-to-tail fashion to maintain the formation of the more stable radical intermediate. libretexts.org

Termination: The chain reaction is terminated when two radicals combine or disproportionate.

Studies on the free-radical polymerization of cinnamate esters have shown that this reaction can be used to create thermoset resins. researchgate.netcapes.gov.br The reactivity of the cinnamate double bond towards radicals is a key feature in the design of crosslinkable polymers and materials. researchgate.netmdpi.com

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

The cinnamate group in glycidyl cinnamate is well-known for its participation in [2+2] photocycloaddition reactions. researchgate.netbournemouth.ac.uk Upon irradiation with ultraviolet (UV) light, the carbon-carbon double bond of the cinnamate moiety can dimerize with another cinnamate molecule to form a cyclobutane (B1203170) ring. bournemouth.ac.uknanoient.org This reaction is a cornerstone of photocurable polymers and photoresists. nanoient.org In solution, the predominant reaction upon irradiation is often trans-cis photoisomerization, while in the solid state or in a polymer film, the photocrosslinking via [2+2] cycloaddition becomes more significant. nanoient.org The efficiency of this photocrosslinking can be influenced by the incorporation of electron donor or acceptor groups at the para position of the phenyl ring of the cinnamic acid moiety. nanoient.org

The mechanism of the [2+2] photocycloaddition is a photochemical process that proceeds through the excitation of the cinnamate's π-electrons to a higher energy state, leading to the formation of a diradical intermediate which then cyclizes. bournemouth.ac.uk The regioselectivity of the cycloaddition, leading to different isomers of the cyclobutane ring (truxinic and truxillic acid derivatives), can be influenced by factors such as the crystalline packing of the molecules and the presence of sensitizers. nanoient.orgrsc.org

Besides the common [2+2] photocycloaddition, other cycloaddition reactions involving the cinnamate double bond are also possible. For instance, cinnamates can act as dienophiles in [4+2] cycloaddition reactions with suitable dienes. rsc.org These reactions are typically catalyzed by Lewis or Brønsted acids. rsc.org

Electrophilic Addition Pathways

The alkene functionality within the cinnamate group of glycidyl cinnamate is susceptible to electrophilic addition reactions. savemyexams.com In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

A classic example is the addition of hydrogen halides (H-X). The proton from the hydrogen halide acts as the electrophile, adding to the double bond to form the more stable carbocation (Markovnikov's rule). The halide ion then acts as the nucleophile, attacking the carbocation. The regioselectivity of this addition is governed by the stability of the carbocation intermediate, with the more substituted carbocation being favored. savemyexams.com

Halogens (e.g., Br₂) can also add across the double bond to form vicinal dihalides. This reaction often proceeds through a cyclic halonium ion intermediate, which is subsequently opened by the attack of a halide ion, typically resulting in anti-addition. The π-bond of the alkene attacks the halogen molecule, displacing a halide ion and forming the three-membered ring intermediate.

The rates of electrophilic addition to alkynes are generally slower than to alkenes, a factor to consider when both functionalities are present in a system. msu.edu The presence of electron-withdrawing groups on the double bond can decrease its nucleophilicity and thus slow down the rate of electrophilic addition. msu.edu

Ester Functionality Reactivity

The ester group in glycidyl cinnamate presents another site for chemical transformations, primarily through transesterification and hydrolysis.

Transesterification is the process of exchanging the alcohol part of an ester with another alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base.

In an acid-catalyzed mechanism , the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. libretexts.org A tetrahedral intermediate is formed, followed by proton transfer and elimination of the original alcohol to yield the new ester. libretexts.org This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. libretexts.org

Base-catalyzed transesterification typically involves a nucleophilic alkoxide attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide and forming the new ester.

Lipase-catalyzed transesterification has also been shown to be an effective method for preparing various alkyl cinnamates. nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica has demonstrated high activity in the transesterification of short-chain alkyl cinnamates with fatty alcohols. nih.gov

A specific example of transesterification involving a cinnamate is the reaction of methyl cinnamate with (-)-menthol in the presence of butyllithium (B86547) in tetrahydrofuran (B95107) (THF) to produce (1R)-(-)-menthyl cinnamate. orgsyn.org

Ester hydrolysis is the cleavage of an ester bond by the addition of water to form a carboxylic acid and an alcohol. This reaction can be performed under acidic, basic, or neutral conditions.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to form the carboxylate anion and the alcohol. The final step is an acid-base reaction between the carboxylate and the protonated alcohol.

The hydrolysis of glycidyl ethers can be achieved in pressurized water media without a catalyst. tsijournals.com Additionally, esterases can be employed for the hydrolysis of cinnamate esters. For example, a specific esterase has shown activity in hydrolyzing methyl cinnamate. nih.gov

Transesterification Mechanisms

Kinetic and Thermodynamic Analyses of Glycidyl Cinnamate Reactions

Understanding the kinetics and thermodynamics of the reactions of glycidyl cinnamate is crucial for controlling reaction outcomes and optimizing process conditions.

The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of the concentrations of the reactants and a rate constant. libretexts.orguwo.ca The rate law for a reaction must be determined experimentally. savemyexams.com

For a reaction of the general form: aA + bB → Products

The rate law is typically expressed as: Rate = k[A]ⁿ[B]ᵐ

The reaction order can be determined by the initial rates method, where the initial concentration of one reactant is varied while the others are kept constant, and the effect on the initial reaction rate is observed. livingston.org For example, if doubling the concentration of a reactant doubles the rate, the reaction is first order with respect to that reactant. If doubling the concentration quadruples the rate, the reaction is second order. livingston.org

For complex reactions involving multiple steps, the rate law is often determined by the slowest step, known as the rate-determining step. savemyexams.com

In the context of glycidyl cinnamate, kinetic studies could involve monitoring the disappearance of the cinnamate double bond during photocycloaddition using techniques like UV-Vis spectroscopy, or following the change in concentration of reactants during ester hydrolysis or transesterification via chromatography. In-situ NMR kinetics has been used to study the copolymerization of glycidyl cinnamate. researchgate.netuni-mainz.de

For instance, the kinetics of the [2+2] cycloaddition reaction could be studied by measuring the quantum yield of the reaction under different conditions. The rate law for the electrophilic addition of HBr could be determined by measuring the initial rate of reaction at various concentrations of glycidyl cinnamate and HBr.

The following table presents a hypothetical set of data for the determination of the rate law for the reaction of Glycidyl Cinnamate (GC) with a generic electrophile (E).

| Experiment | [GC] (mol/L) | [E] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.0 x 10⁻³ |

From this data, by comparing experiments 1 and 2, doubling the concentration of GC while keeping [E] constant doubles the rate, indicating the reaction is first order with respect to GC. Comparing experiments 1 and 3, doubling the concentration of E while keeping [GC] constant quadruples the rate, indicating the reaction is second order with respect to E. Therefore, the rate law would be: Rate = k[GC][E]². The rate constant, k, can then be calculated using the data from any of the experiments.

Activation Energy and Pre-exponential Factor Calculations

The activation energy (Ea) and the pre-exponential factor (A) are critical parameters in the Arrhenius equation, which describes the temperature dependence of reaction rates. These values provide insight into the energy barrier that must be overcome for a reaction to occur and the frequency of effective collisions between reactant molecules, respectively.

Theoretical approaches, such as Density Functional Theory (DFT), have been suggested to explain the differing bond lengths and reactivities in the epoxide rings of such monomers, but specific calculated values for Ea and A for glycidyl cinnamate reactions were not found in the surveyed literature. researchgate.net For context, studies on similar compounds, such as the base-catalyzed reaction of glycidyl phenyl ether with glycol dimercaptoacetate, have reported activation energies for elementary reaction steps, for example, 17.8 kJ mol⁻¹ for the deprotonation of thiol and 23.4 kJ mol⁻¹ for the ring-opening reaction. However, it is crucial to note that these values are not directly transferable to glycidyl cinnamate.

Table 1: Activation Energy and Pre-exponential Factor for Glycidyl Cinnamate Reactions

| Reaction Pathway | Activation Energy (Ea) | Pre-exponential Factor (A) | Source |

| Homopolymerization | Data not available | Data not available | |

| Copolymerization with EEGE | Data not available | Data not available |

Data specific to Glycidyl Cinnamate is not available in the reviewed literature. The table is presented to highlight the absence of this information.

Enthalpy and Entropy Changes in Reaction Pathways

The thermodynamic feasibility and spontaneity of a reaction are governed by the changes in enthalpy (ΔH) and entropy (ΔS). Enthalpy change reflects the heat absorbed or released during a reaction, while entropy change indicates the change in disorder or randomness of the system. For a polymerization reaction to be thermodynamically favorable, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative.

The polymerization of cyclic monomers, such as the epoxide ring in glycidyl cinnamate, is typically an exothermic process (negative ΔH) driven by the release of ring strain. This favorable enthalpy change is often counteracted by a decrease in entropy (negative ΔS) as the disordered monomer molecules form an ordered polymer structure. researchgate.net

Specific experimental or calculated values for the enthalpy and entropy of polymerization for glycidyl cinnamate could not be located in the available literature. While thermodynamic properties for related cinnamate derivatives like ethyl (E)-cinnamate have been determined, these pertain to properties like the enthalpy of formation and vaporization, not the enthalpy of polymerization. Similarly, while research on other glycidyl ether polymerizations discusses the thermodynamic driving forces, quantitative data for glycidyl cinnamate itself is absent.

Table 2: Enthalpy and Entropy Changes for Glycidyl Cinnamate Reaction Pathways

| Reaction Pathway | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Source |

| Homopolymerization | Data not available | Data not available | |

| Copolymerization with EEGE | Data not available | Data not available |

Specific thermodynamic data for Glycidyl Cinnamate reactions are not available in the reviewed literature. The table is included to illustrate this data gap.

Polymerization Science and Glycidyl Cinnamate As a Monomer/crosslinker

Homopolymerization Studies of Glycidyl (B131873) Cinnamate (B1238496)

The dual functionality of glycidyl cinnamate allows for homopolymerization to occur through two distinct pathways: ring-opening of the epoxide group or polymerization of the vinyl group on the cinnamate moiety.

The epoxide ring of glycidyl cinnamate is susceptible to cationic ring-opening polymerization (CROP), which proceeds while preserving the pendant cinnamate group for subsequent reactions like photocrosslinking. Research has demonstrated the successful homopolymerization of glycidyl cinnamate via a monomer-activated epoxide ring-opening polymerization (MAROP) mechanism. researchgate.net This process can be catalyzed by systems such as triisobutylaluminum (B85569) (i-Bu₃Al) in combination with an initiator like tetraoctylammonium bromide (NOctBr₄). researchgate.net

In one study, the homopolymerization of glycidyl cinnamate yielded poly(glycidyl cinnamate) (PGC) with an apparent molecular weight (Mₙ) of 2,600 g/mol and a dispersity (Đ) of 1.34. researchgate.net More recent advancements have utilized organocatalysis, specifically an acid-excess Lewis pair type organocatalyst, for the alcohol-initiated homopolymerization of glycidyl cinnamate. This method provides excellent control, resulting in polyethers with 100% pendant-group fidelity, controlled molar masses up to 63.9 kg/mol , and low dispersity. acs.org This epoxy-selective polymerization ensures the vinyl group of the cinnamate remains intact for potential post-polymerization modification. acs.org

The carbon-carbon double bond in the cinnamate group allows for radical polymerization. While the homopolymerization of vinyl monomers bearing cinnamate ester groups can be initiated by radical and ionic initiators, radical polymerization often results in soluble polymers with low conversion. nanoient.org Cationic polymerization, in contrast, has been shown to produce soluble polymers in high yields for similar monomers. nanoient.org For glycidyl cinnamate specifically, the focus has largely been on leveraging the cinnamate group for photocrosslinking rather than for linear homopolymerization. Upon irradiation with UV light, the cinnamate units undergo a [2+2] cycloaddition, forming cyclobutane (B1203170) rings and leading to a crosslinked, insoluble network. nanoient.orgacs.orgnih.gov This photocrosslinking is the predominant reaction in the solid state (e.g., in a polymer film), whereas trans-cis photoisomerization is more common in solution. nanoient.org

Cationic Ring-Opening Homopolymerization of the Epoxide

Copolymerization Strategies Involving Glycidyl Cinnamate

Glycidyl cinnamate's ability to copolymerize with a variety of other monomers opens up pathways to a wide range of functional polymers. These copolymers combine the properties of the comonomers with the photosensitive nature of the glycidyl cinnamate units.

Glycidyl cinnamate can be copolymerized with other glycidyl ethers via ring-opening polymerization. A notable example is the copolymerization with ethoxyethyl glycidyl ether (EEGE) using a triisobutylaluminum (i-Bu₃Al) catalyst and a tetraoctylammonium bromide (NOctBr₄) initiator. researchgate.net This monomer-activated ring-opening polymerization yields aliphatic polyether copolymers. researchgate.net Kinetic studies using in-situ ¹H NMR have indicated a gradient-like distribution of the monomers within the polymer chain, with reactivity ratios determined as r(EEGE) = 0.28 and r(GC) = 3.6. researchgate.net This suggests that glycidyl cinnamate is significantly more reactive than EEGE under these conditions. researchgate.net The resulting copolymers have molecular weights ranging from 1,900 to 3,700 g/mol with dispersities below 1.34. researchgate.net

| Comonomer | Catalyst/Initiator | Polymerization Type | Key Findings | Reference(s) |

| Ethoxyethyl glycidyl ether (EEGE) | i-Bu₃Al / NOctBr₄ | Monomer-Activated Ring-Opening Polymerization (MAROP) | Gradient copolymer structure; Mₙ = 1,900-3,700 g/mol , Đ < 1.34; Reactivity Ratios: r(EEGE) = 0.28, r(GC) = 3.6 | researchgate.net |

The vinyl group of the cinnamate moiety allows for radical copolymerization with various vinyl monomers. However, a more common and effective strategy is to utilize the epoxide ring of glycidyl cinnamate in reactions with comonomers that also possess a polymerizable vinyl group, such as glycidyl methacrylate (B99206) (GMA).

Studies have explored the radical copolymerization of glycidyl cinnamate with glycidyl methacrylate, resulting in new photosensitive copolymers containing both cyclopropane (B1198618) and epoxy groups. bibliomed.org Similarly, research on the copolymerization of other cinnamic monomers with methyl acrylate (B77674) (MA) and styrene (B11656) (St) has shown that while the reactivity ratios for the cinnamic monomers are close to zero, they can be incorporated into the copolymer, significantly increasing the glass transition temperature. nih.gov Controlled radical polymerization techniques like RAFT have been used to create copolymers of N-isopropylacrylamide and a cinnamide monomer, yielding materials with tunable thermoresponsive properties. nih.gov

| Comonomer | Polymerization Type | Resulting Polymer Properties | Key Findings | Reference(s) |

| Glycidyl Methacrylate (GMA) | Radical Copolymerization | Photosensitive copolymers with epoxy groups | Creates polymers with multiple reactive sites for crosslinking. | bibliomed.orgw-science.comsciencepublishinggroup.com |

| Methyl Acrylate (MA) / Styrene (St) | Controlled Radical Copolymerization (general for cinnamic monomers) | Increased glass transition temperature | Cinnamic monomers have low reactivity ratios but can be incorporated to modify thermal properties. | nih.gov |

Photosensitive polyesters can be synthesized through the ring-opening alternating copolymerization of glycidyl cinnamate with cyclic anhydrides. researchgate.net This reaction has been successfully carried out with phthalic anhydride (B1165640), maleic anhydride, and succinic anhydride. researchgate.net The copolymerization can be performed in solution or in a molten state. These reactions create polyesters with pendant cinnamate groups that can be photocrosslinked. researchgate.net Organocatalytic methods have also been shown to be effective for the alternating copolymerization of glycidyl cinnamate with cyclic anhydrides, producing well-defined polyesters. acs.org

The reaction of the epoxy group in glycidyl cinnamate with amines is another important crosslinking and polymerization strategy, analogous to the curing of standard epoxy resins. kpi.ua While direct copolymerization studies are less common, the chemistry of the epoxy-amine reaction is well-established. Primary and secondary amines can open the epoxide ring to form β-hydroxy amines, leading to crosslinked networks. kpi.uanih.gov In the context of glycidyl cinnamate, this reaction would produce a polymer network where the cinnamate functionality remains available for further modification or provides specific material properties.

| Comonomer Type | Specific Monomers | Polymerization Type | Resulting Polymer | Reference(s) |

| Cyclic Anhydrides | Phthalic anhydride, Maleic anhydride, Succinic anhydride | Ring-Opening Alternating Copolymerization | Photosensitive polyesters with pendant cinnamate groups | researchgate.netacs.org |

| Amines | Primary and Secondary Amines (general) | Ring-Opening Addition (Curing) | Crosslinked polymer network with β-hydroxy amine linkages and pendant cinnamate groups | kpi.uanih.gov |

Ring-Opening Copolymerization with Anhydrides and Amines

Crosslinking Chemistry and Network Formation

The dual functionality of glycidyl cinnamate allows for the formation of crosslinked polymer networks through various mechanisms, leading to materials with enhanced thermal and mechanical stability.

Mechanisms of Crosslinking Reactions (e.g., epoxy-amine curing)

The epoxy group of glycidyl cinnamate can undergo ring-opening reactions with a variety of curing agents, most notably amines, to form a crosslinked network. mdpi.commdpi.com This process, known as epoxy-amine curing, is a well-established method for producing high-performance thermosetting polymers. mdpi.commdpi.comresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbon atom of the epoxy ring, leading to the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, propagating the crosslinking process and ultimately forming a three-dimensional network. mdpi.com

The reactivity of the epoxy ring can be influenced by adjacent chemical groups. For instance, glycidates, which have an ester group adjacent to the epoxy moiety, have shown higher reactivity towards amines compared to analogous glycidyl ethers, allowing for curing at lower temperatures. mdpi.com This suggests that the cinnamate ester group in glycidyl cinnamate could similarly influence its curing behavior. The curing process can be monitored using techniques like differential scanning calorimetry (DSC), which can determine the heat of reaction and the activation energy of the curing process. mdpi.com

The stoichiometry between the epoxy groups and the amine curing agent is a critical parameter that dictates the final properties of the crosslinked network. Varying the amine-to-epoxy ratio can control the degree of crosslinking and, consequently, the mechanical properties of the resulting thermoset. mdpi.com

Photocrosslinking Capabilities of the Cinnamate Moiety

The cinnamate group in glycidyl cinnamate provides a pathway for photocrosslinking upon exposure to ultraviolet (UV) light. nih.govnanoient.org This process occurs through a [2+2] cycloaddition reaction between the double bonds of adjacent cinnamate moieties, resulting in the formation of a cyclobutane ring. nih.govrsc.org This dimerization leads to the formation of a crosslinked polymer network without the need for a photoinitiator, offering a mild and controllable crosslinking method. nih.govrsc.org

The efficiency of photocrosslinking can be influenced by several factors, including the wavelength of UV light. Photodimerization is typically dominant at wavelengths longer than 260 nm, while photocleavage of the cyclobutane ring can occur at wavelengths shorter than 260 nm, introducing a degree of reversibility to the crosslinking process. nih.gov The rate of photocrosslinking is often rapid in the initial stages of irradiation and then slows down, with complete crosslinking sometimes being difficult to achieve. nanoient.org The concentration of the polymer and the solvent used can also affect the rate of crosslinking. nanoient.org

This photocrosslinking capability has been utilized in various polymer systems. For example, polymers with pendant cinnamate groups have been shown to become insoluble upon UV irradiation due to the formation of a crosslinked network. nanoient.org This property is valuable in applications such as photoresists.

Dual-Curing Systems Involving Both Functionalities

The presence of both epoxy and cinnamate groups in glycidyl cinnamate opens up the possibility of creating dual-curing systems. mdpi.com These systems combine two distinct polymerization or crosslinking reactions in a single formulation, which can be triggered sequentially or simultaneously. mdpi.com This approach allows for greater control over the curing process and the final properties of the material.

A typical dual-curing system involving glycidyl cinnamate could utilize an initial UV-curing step to crosslink the cinnamate groups, followed by a thermal curing step to react the epoxy groups with a suitable curing agent. mdpi.commdpi.com This sequential process can be advantageous in applications like 3D printing, where the initial UV cure provides shape retention, and the subsequent thermal cure enhances the mechanical properties of the final object. mdpi.com

For example, a dual-curing system has been described based on an acrylic mixture containing a hydroxyl-functional dimethacrylate, which was first UV-cured and then thermally co-cured with an isocyanate to form a polyurethane network. mdpi.com Similarly, formulations combining acrylate and epoxy monomers can be dual-cured, with a radical photoinitiator for the acrylate polymerization and a thermal initiator for the epoxy reaction. mdpi.com The compatibility and phase behavior of the resulting interpenetrating polymer networks (IPNs) are crucial for achieving desirable material properties. mdpi.com

Polymer Microstructure and Architecture Analysis

The polymerization and crosslinking of glycidyl cinnamate lead to complex polymer microstructures and architectures that significantly influence the material's macroscopic properties.

Branching Density and Network Connectivity

Branching is a key structural feature in polymers that affects properties such as melt strength, viscosity, and crystallization behavior. kinampark.comnih.gov In polymers derived from glycidyl cinnamate, branching can be introduced during both the initial polymerization and the subsequent crosslinking stages.

The concept of branching density , defined as the number of side chains per unit of the main polymer chain, is a crucial parameter for characterizing branched polymers. mdpi.com In the context of graft copolymers utilizing glycidyl cinnamate, the branching density can be controlled by the number of grafting sites on the backbone polymer and the efficiency of the grafting reaction. mdpi.com

Network connectivity refers to the structure of the crosslinked polymer network, including the number and distribution of crosslinks. science.gov In glycidyl cinnamate-based systems, the network connectivity is determined by the extent of both the epoxy-amine curing and the photocrosslinking of the cinnamate groups. A higher degree of crosslinking leads to a more densely connected network, which generally results in a material with higher stiffness and thermal stability but potentially lower flexibility.

The analysis of branching density and network connectivity can be performed using various techniques. Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) is a powerful tool for determining the molar mass and size of branched polymers, allowing for the calculation of branching parameters. kinampark.com Spectroscopic methods like nuclear magnetic resonance (NMR) can provide detailed information about the chemical structure and the degree of branching or crosslinking. mdpi.com The swelling behavior of crosslinked networks in a suitable solvent can also provide an indirect measure of the crosslink density. cmu.edu

For example, a study on long-chain branched polylactide revealed a critical branching density above which the zero-shear viscosity and melt strength increased sharply due to the entanglement of neighboring branched chains. nih.gov This highlights the profound impact of branching architecture on polymer properties.

Stereoregularity in Polymer Chains

Stereoregularity refers to the spatial arrangement, or tacticity, of pendant groups along a polymer chain, which profoundly influences the material's physical properties such as crystallinity, melting point, and mechanical strength. numberanalytics.com The three primary classifications of tacticity are:

Isotactic: All pendant groups are on the same side of the polymer backbone.

Syndiotactic: Pendant groups are on alternating sides of the backbone.

Atactic: Pendant groups are randomly arranged along the backbone.

Achieving high stereoregularity typically requires specific catalysts and polymerization conditions. numberanalytics.com In the case of glycidyl cinnamate, polymerization via monomer-activated epoxide ring-opening polymerization (MAROP) has been shown to produce polymers with an atactic structure. researchgate.net This random arrangement of the cinnamate side groups results in amorphous materials. While specific research focused on synthesizing isotactic or syndiotactic poly(glycidyl cinnamate) is limited, studies on analogous functional epoxides offer insights. For instance, the polymerization of enantiopure glycidyl butyrates using certain catalysts has successfully yielded polymers with controlled stereoregularity, specifically isotacticity. researchgate.net This suggests a potential pathway for controlling the stereochemistry of poly(glycidyl cinnamate), although it remains an area for further exploration. The use of long aliphatic side-chain epoxides has also been noted to impart crystallinity even in atactic polymers, indicating that side-chain engineering can influence polymer morphology. researchgate.net

Sequence Distribution in Copolymers

Sequence distribution, which describes the arrangement of different monomer units within a copolymer chain, is critical for tailoring the final properties of the material. The copolymerization of glycidyl cinnamate (GC) with other monomers, such as glycidyl ethers, has been investigated to create polymers with combined functionalities.

A study on the copolymerization of glycidyl cinnamate with ethoxyethyl glycidyl ether (EEGE) using a monomer-activated epoxide ring-opening polymerization (MAROP) process provided detailed insights into the resulting copolymer structure. researchgate.net Through in-situ ¹H NMR kinetic studies, researchers determined that the copolymerization leads to a gradient-like distribution of the monomer units rather than a random or block arrangement. researchgate.net This outcome is a direct result of the differing reactivities of the two monomers under these specific polymerization conditions.

The reactivity ratios, which quantify the tendency of a growing polymer chain ending in one monomer to add the same or the other monomer, were calculated to be significantly different for GC and EEGE. researchgate.net

| Monomer | Reactivity Ratio (r) | Reference |

|---|---|---|

| Glycidyl Cinnamate (GC) | 3.6 | researchgate.net |

| Ethoxyethyl Glycidyl Ether (EEGE) | 0.28 | researchgate.net |

Since the reactivity ratio of glycidyl cinnamate (rGC) is much greater than 1 and that of ethoxyethyl glycidyl ether (rEEGE) is much less than 1, GC is incorporated into the growing polymer chain at a much faster rate. researchgate.net Consequently, the polymer chains are initially rich in GC units. As the concentration of GC is depleted, EEGE begins to incorporate more frequently, leading to a gradient copolymer structure. researchgate.net This ability to control sequence distribution is fundamental for designing copolymers with precisely tuned properties. researchgate.netacs.org

Post-Polymerization Modification of Glycidyl Cinnamate-Derived Polymers

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers by chemically altering a pre-existing polymer backbone. rsc.orgresearchgate.net This approach allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu Polymers derived from glycidyl cinnamate are excellent candidates for PPM due to the reactive nature of the pendant cinnamate group and the potential for modification of the polyether backbone.

The primary and most significant post-polymerization modification of these materials involves the cinnamate unit's photoreactivity. When films of polymers containing pendant cinnamate groups are exposed to ultraviolet (UV) radiation, they undergo a [2+2] cycloaddition reaction. nanoient.orgkoreascience.kr This reaction forms cyclobutane rings between adjacent cinnamate moieties on different polymer chains, resulting in a crosslinked, insoluble network. nanoient.orgnih.gov This photocrosslinking is the basis for their application as photosensitive materials (photoresists). nanoient.org In solution, the predominant reaction upon irradiation is often trans-cis photoisomerization, although crosslinking can also occur. nanoient.org

Furthermore, if glycidyl cinnamate is polymerized through its epoxy ring, the resulting polyether backbone contains secondary hydroxyl groups generated from the ring-opening. These hydroxyls can serve as sites for further chemical reactions. More significantly, if glycidyl cinnamate were incorporated into a polymer via its double bond (e.g., through radical copolymerization with a vinyl monomer), the pendant epoxy groups would be available for a wide array of modifications. Drawing a direct analogy from the extensively studied poly(glycidyl methacrylate) (PGMA), which also contains pendant epoxide rings, these groups can undergo highly efficient nucleophilic ring-opening reactions. rsc.orgrsc.orgrsc.org This versatility allows for the creation of a diverse family of functional polymers from a single precursor.

| Reaction Type | Nucleophile | Resulting Functionality | Reference |

|---|---|---|---|

| Amine-epoxy | Primary or Secondary Amines | Amino alcohol | rsc.org |

| Thiol-epoxy | Thiols | Thioether and hydroxyl | rsc.org |

| Azide-epoxy | Sodium Azide | Azido alcohol | rsc.org |

| Acid-epoxy | Carboxylic Acids | Ester and hydroxyl | rsc.org |

| Hydrolysis | Water (acid/base catalyzed) | Diol | rsc.org |

This dual capacity for modification—photocrosslinking via the cinnamate group and chemical transformation via the epoxide—makes glycidyl cinnamate a uniquely versatile building block in polymer chemistry.

Structure-Reactivity Relationships in Glycidyl Cinnamate Polymerization

The polymerization behavior of glycidyl cinnamate is governed by the structure-reactivity relationships of its two distinct functional groups: the epoxide ring and the cinnamate double bond. polysciences.com The choice of polymerization conditions dictates which group reacts, a concept known as chemoselectivity, which is essential for producing polymers with desired architectures and functionalities.

Reactivity of the Epoxide Ring: The three-membered oxirane ring is strained and highly susceptible to ring-opening polymerization (ROP) under anionic, cationic, or coordination catalysis. researchgate.netgoogle.com In monomer-activated anionic ROP, the epoxide of glycidyl cinnamate has demonstrated exceptionally high reactivity. researchgate.net As shown by its reactivity ratio (rGC = 3.6) in copolymerization with ethoxyethyl glycidyl ether (rEEGE = 0.28), the glycidyl cinnamate monomer is consumed much more rapidly. researchgate.net Density functional theory (DFT) calculations have suggested that this enhanced reactivity may be attributed to differences in the epoxide ring's bond lengths compared to other glycidyl ethers. researchgate.net This high reactivity allows for the selective polymerization through the epoxy group, leaving the cinnamate functionality intact along the polymer backbone, available for subsequent photocrosslinking. researchgate.net

Reactivity of the Cinnamate Group: The carbon-carbon double bond within the cinnamate group (an α,β-unsaturated ester) can participate in polymerization, typically through radical mechanisms. However, 1,2-disubstituted olefins like cinnamic acid and its esters are generally known to have low reactivity in radical homopolymerization. acs.orgnih.gov This is due to steric hindrance and the formation of a resonance-stabilized radical upon addition, which is less reactive toward further propagation. While they can be copolymerized with more reactive vinyl monomers, their incorporation rate is often low. acs.orgnih.gov In the context of glycidyl cinnamate-derived polymers, the most significant reaction of the cinnamate group is not chain propagation but the [2+2] photocycloaddition that occurs during post-polymerization crosslinking. koreascience.kr

The ability to selectively polymerize one functional group while preserving the other is a key advantage. By employing ROP methods, a linear polymer with pendant, photoreactive cinnamate groups can be synthesized. researchgate.net Conversely, initiating polymerization through the cinnamate's double bond would yield a polymer with pendant, reactive epoxy groups, analogous to poly(glycidyl methacrylate). researchgate.netrsc.org This selective reactivity, rooted in the distinct chemical nature of the epoxide and the unsaturated ester, allows for precise control over the synthesis of functional and stimuli-responsive polymeric materials.

Advanced Analytical Methodologies for Glycidyl Cinnamate Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers unparalleled insight into the molecular architecture of Glycidyl (B131873) Cinnamate (B1238496) and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry are indispensable for detailed structural and functional group analysis.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the microstructural analysis of polymers. iupac.org For complex polymers derived from Glycidyl Cinnamate, one-dimensional (1D) NMR spectra can be challenging to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide enhanced resolution by dispersing the signals across a second dimension, facilitating unambiguous assignments of proton (¹H) and carbon (¹³C) signals. iupac.orgresearchgate.net

Solid-State NMR (ssNMR) is particularly valuable for characterizing insoluble or cross-linked polymers, which are common outcomes of Glycidyl Cinnamate polymerization and modification. mdpi.com By employing techniques like Magic Angle Spinning (MAS), ssNMR can provide high-resolution spectra of solid samples, offering insights into the molecular packing, conformation, and dynamics of the polymer chains in the solid state. mdpi.comnih.gov For paramagnetic systems, which can arise from the incorporation of certain catalysts or additives, advanced ssNMR methods can overcome the challenges of signal broadening to provide valuable structural information. nih.govrsc.org

Table 1: Key 2D NMR Techniques for Glycidyl Cinnamate Polymer Analysis

| Technique | Information Provided | Application to Glycidyl Cinnamate Polymers |

| HSQC | Direct one-bond ¹H-¹³C correlations | Assignment of protonated carbons in the glycidyl and cinnamate moieties. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Elucidation of connectivity between monomer units, end-group analysis. |

| COSY | Correlation of coupled protons (¹H-¹H) | Identification of spin systems within the monomer units. |

| NOESY/ROESY | Through-space proton-proton correlations | Determination of stereochemistry and spatial proximity of polymer segments. researchgate.net |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a cornerstone for monitoring chemical reactions and identifying functional groups in real-time. americanpharmaceuticalreview.comclairet.co.uk These techniques are highly complementary; FT-IR is sensitive to vibrations of polar functional groups, while Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. mt.comlabmanager.com

For Glycidyl Cinnamate, FT-IR spectroscopy is invaluable for tracking the progress of polymerization reactions. The disappearance of the characteristic absorption bands of the epoxide ring (around 910 cm⁻¹) and the carbon-carbon double bond of the cinnamate group (around 1640 cm⁻¹) can be monitored to determine reaction kinetics and completion. researchgate.net Concurrently, the appearance of new bands, such as the broad hydroxyl (-OH) stretch resulting from epoxide ring-opening, provides evidence of the polymerization mechanism.

Raman spectroscopy offers a powerful alternative, particularly for in-situ reaction monitoring in aqueous or heterogeneous systems, as water is a weak Raman scatterer. mt.com It can provide detailed information about the carbon-carbon backbone of the resulting polymer and changes in the aromatic ring of the cinnamate moiety. The combination of both FT-IR and Raman provides a comprehensive picture of the chemical transformations occurring during the synthesis and modification of Glycidyl Cinnamate polymers. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Glycidyl Cinnamate Analysis

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Significance |

| Epoxide Ring | ~910 | Weak | Monitoring of ring-opening polymerization. |

| C=C (Cinnamate) | ~1640 | Strong | Tracking of cycloaddition or radical polymerization. |

| C=O (Ester) | ~1720 | Moderate | Confirmation of the cinnamate ester group. |

| Aromatic Ring | ~1600, 1580, 1500 | Strong | Characterization of the cinnamate side chain. |

| -OH | ~3400 (broad) | Weak | Indication of epoxide ring-opening products. |

High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are essential tools for the detailed analysis of oligomers and polymers, providing precise mass measurements that allow for the determination of elemental compositions and the identification of end-group functionalities.

HRMS, often coupled with liquid chromatography (LC-MS), enables the accurate mass measurement of individual oligomeric species. spectroscopyonline.com This precision is critical for confirming the chemical structure of monomers and for identifying the byproducts and intermediates formed during polymerization. The high resolving power of modern mass spectrometers can distinguish between species with very similar mass-to-charge ratios, which is crucial for analyzing complex reaction mixtures. spectroscopyonline.com

MALDI-TOF MS is particularly well-suited for the analysis of synthetic polymers, as it can ionize large macromolecules with minimal fragmentation, providing a distribution of molecular weights for the entire polymer sample. csic.es For polymers of Glycidyl Cinnamate, MALDI-TOF analysis can verify the controlled nature of the polymerization by showing a series of peaks corresponding to the repeating monomer unit. researchgate.net The mass of these peaks can be used to identify the chemical nature of the polymer end-groups, which provides valuable information about the initiation and termination mechanisms of the polymerization process. csic.esresearchgate.net

Table 3: Mass Spectrometry Techniques for Glycidyl Cinnamate Polymer Characterization

| Technique | Primary Information | Advantages for Glycidyl Cinnamate Analysis |

| HRMS (e.g., ESI-TOF) | Accurate mass of small molecules and oligomers | Precise determination of elemental composition, identification of impurities and byproducts. uu.nl |

| MALDI-TOF MS | Molecular weight distribution, end-group analysis | Characterization of polydispersity, confirmation of polymer structure and polymerization mechanism. researchgate.netresearchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Reaction Monitoring and Functional Group Analysis

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatography is a fundamental separation science that plays a critical role in the analysis of Glycidyl Cinnamate reaction mixtures, enabling the purification of products and the characterization of polymer properties. moravek.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight averages (such as number-average, Mn, and weight-average, Mw) and the molecular weight distribution (polydispersity index, PDI = Mw/Mn) of polymers. wikipedia.orgoecd.org The technique separates polymer molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute first from the GPC column, while smaller molecules penetrate the porous packing material and elute later.

For polymers synthesized from Glycidyl Cinnamate, GPC is essential for assessing the outcome of the polymerization. researchgate.net A narrow PDI (close to 1.0) is often indicative of a controlled or living polymerization process, a desirable feature for creating well-defined polymer architectures. researchgate.net By calibrating the GPC system with polymer standards of known molecular weight (e.g., polystyrene), the molecular weight of the Glycidyl Cinnamate polymers can be accurately determined. wikipedia.org This information is crucial as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final material.